Superior Activity Against Vancomycin-Resistant Enterococcus (VRE) Compared to Vancomycin
Antibacterial agent 182 demonstrates potent activity against vancomycin-resistant Enterococcus faecalis, a key pathogen where vancomycin, the standard-of-care comparator, is clinically ineffective. The minimum inhibitory concentration (MIC) for agent 182 is ≤0.125 μg/mL, indicating high potency [1]. In contrast, VRE strains are defined by their resistance to vancomycin, with MICs typically >32 μg/mL . This represents a quantified difference of over 256-fold in potency.
| Evidence Dimension | Antibacterial Potency (MIC) |
|---|---|
| Target Compound Data | ≤0.125 μg/mL |
| Comparator Or Baseline | Vancomycin (>32 μg/mL for VRE) |
| Quantified Difference | >256-fold lower MIC |
| Conditions | In vitro broth microdilution assay against vancomycin-resistant Enterococcus faecalis strains. |
Why This Matters
This data justifies the selection of Antibacterial agent 182 for research on VRE, as it addresses a critical gap where the first-line glycopeptide antibiotic vancomycin fails.
- [1] Zhong Y, Liu H, Chen F, et al. Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. European Journal of Medicinal Chemistry. 2024 Mar 15;268:116221. doi: 10.1016/j.ejmech.2024.116221. PMID: 38382392. View Source
